molecular formula C10H6FNO2 B11905992 3-Fluoroisoquinoline-1-carboxylic acid CAS No. 1179148-90-3

3-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B11905992
CAS No.: 1179148-90-3
M. Wt: 191.16 g/mol
InChI Key: USHNXHNIVWSXTR-UHFFFAOYSA-N
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Description

3-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol It is a derivative of isoquinoline, where a fluorine atom is substituted at the third position and a carboxylic acid group is attached to the first position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoroisoquinoline-1-carboxylic acid can be synthesized from 3-fluoroisoquinoline-1-carbonitrile . The general synthetic route involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the hydrolysis process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Fluoroisoquinoline-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to the modulation of enzyme activity, receptor interactions, and other biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.

    3-Chloroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    3-Bromoisoquinoline-1-carboxylic acid:

Uniqueness

3-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1179148-90-3

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

3-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14)

InChI Key

USHNXHNIVWSXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)F

Origin of Product

United States

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